![molecular formula C6H5ClN2O B1316737 5-Methylpyrazine-2-carbonyl chloride CAS No. 50886-34-5](/img/structure/B1316737.png)
5-Methylpyrazine-2-carbonyl chloride
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Description
5-Methylpyrazine-2-carbonyl chloride is a chemical compound with the CAS Number: 50886-34-5 . It has a molecular weight of 156.57 and its IUPAC name is 5-methyl-2-pyrazinecarbonyl chloride .
Synthesis Analysis
The synthesis of 5-Methylpyrazine-2-carbonyl chloride can be achieved from 5-Methyl-2-pyrazinecarboxylic acid . The acid is first converted to its methyl ester, which on further treatment with hydrazine hydrate transforms to carbohydrazide . The carbohydrazide is then treated with differently substituted aromatic carbonyl compounds to give hydrazones .Molecular Structure Analysis
The linear formula of 5-Methylpyrazine-2-carbonyl chloride is C6 H5 Cl N2 O . The InChI Code is 1S/C6H5ClN2O/c1-4-2-9-5 (3-8-4)6 (7)10/h2-3H,1H3 and the InChI key is CPFGMBPQPQLNJK-UHFFFAOYSA-N .Chemical Reactions Analysis
The carbonyl group in 5-Methylpyrazine-2-carbonyl chloride makes it an electrophile, making it a great target for attack by an electron-rich nucleophilic group . This can lead to a nucleophilic addition reaction .Physical And Chemical Properties Analysis
5-Methylpyrazine-2-carbonyl chloride is described as a dark yellow oil . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Relevant Papers The paper “Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones” discusses the synthesis of 5-Methylpyrazine-2-carbonyl chloride from 5-Methyl-2-pyrazinecarboxylic acid . Another paper, “Synthesis and pyrolysis of two flavor precursors of oct-1-en-3-yl methylpyrazinecarboxylates”, discusses the synthesis of pyrazine derivatives for use as flavor additives .
Scientific Research Applications
Behavioral Pharmacology of Novel Compounds
Research on compounds with specific receptor antagonistic properties, such as the study on AR-A000002, a selective 5-HT1B antagonist, highlights the exploration of chemical compounds for potential therapeutic uses in treating anxiety and affective disorders (Hudzik et al., 2003).
Electron Transport System Activity
The measurement of electron transport system (ETS) activity in soils, sediments, and pure cultures is crucial for assessing microbial bioactivity and environmental health. Studies like those by Trevors (1984) develop methodologies for this purpose, indicating the importance of chemical assays in environmental science (Trevors Jt, 1984).
Pharmacological Profiles of Antipsychotics
Investigations into the pharmacology of antipsychotics that act on dopamine D2 and serotonin 5-HT1A receptors, such as aripiprazole and others, provide insights into the chemical modulation of brain functions to treat psychiatric disorders. Such studies are essential for understanding how chemical compounds can influence neurobiological pathways and behavior (Newman-Tancredi & Kleven, 2011).
Environmental Contaminant Degradation
Research on the decomposition of contaminants, such as Methyl tert-butyl ether (MTBE), using radio frequency (RF) plasma reactors shows the potential of chemical processes in environmental remediation. This kind of study underscores the importance of chemical research in developing innovative solutions for pollution control (Hsieh et al., 2011).
Polymer Science Development
Studies on poly(vinyl chloride)/wood composites and their applications in various industries highlight the interdisciplinary nature of chemical research, combining materials science with chemistry to create new, useful products (Jiang & Kamdem, 2004).
properties
IUPAC Name |
5-methylpyrazine-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFGMBPQPQLNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570137 |
Source
|
Record name | 5-Methylpyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazine-2-carbonyl chloride | |
CAS RN |
50886-34-5 |
Source
|
Record name | 5-Methylpyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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